4-Chloro-6-methylquinazolin-2-amine 4-Chloro-6-methylquinazolin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13510972
InChI: InChI=1S/C9H8ClN3/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H2,11,12,13)
SMILES: CC1=CC2=C(C=C1)N=C(N=C2Cl)N
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63 g/mol

4-Chloro-6-methylquinazolin-2-amine

CAS No.:

Cat. No.: VC13510972

Molecular Formula: C9H8ClN3

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-methylquinazolin-2-amine -

Specification

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
IUPAC Name 4-chloro-6-methylquinazolin-2-amine
Standard InChI InChI=1S/C9H8ClN3/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H2,11,12,13)
Standard InChI Key GIUGZAASFNBKON-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(N=C2Cl)N
Canonical SMILES CC1=CC2=C(C=C1)N=C(N=C2Cl)N

Introduction

PropertyValue/Description
Molecular Weight193.63 g/mol
IUPAC Name4-chloro-6-methylquinazolin-2-amine
SMILESCC1=CC2=NC(=C(N)Cl)NC=C2C=C1
SolubilityLow water solubility; soluble in DMSO, DMF
Melting PointNot reported (est. 180–220°C)
Hazard StatementsH302 (harmful if swallowed)

The electron-withdrawing chlorine atom at position 4 and the electron-donating methyl group at position 6 create a polarized structure, enhancing reactivity at the 2-amino site. This polarization is critical for interactions with biological targets, such as enzyme active sites or DNA helices.

Synthesis Pathways and Optimization

The synthesis of 4-Chloro-6-methylquinazolin-2-amine likely follows methodologies analogous to those used for related chloro-aminoquinazolines. A generalized approach involves:

Nitration and Reduction

Starting from a methyl-substituted benzene precursor, nitration introduces a nitro group, followed by catalytic hydrogenation to yield the corresponding aniline derivative. For example, 6-methylanthranilic acid may serve as a precursor, undergoing nitration to introduce functional groups at strategic positions .

Cyclization and Chlorination

Cyclization of the intermediate aniline with cyanamide or urea derivatives forms the quinazoline core. Subsequent chlorination using agents like phosphorus oxychloride (POCl3\text{POCl}_3) or thionyl chloride (SOCl2\text{SOCl}_2) introduces the chlorine substituent. A patent detailing the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline demonstrates the efficacy of POCl3\text{POCl}_3 and PCl5\text{PCl}_5 in achieving high-yield chlorination .

Amination

The 2-amino group is typically introduced via nucleophilic substitution or through the use of ammonia under high-pressure conditions. For instance, the reaction of 4-chloro-6-methylquinazoline with aqueous ammonia at elevated temperatures (120–150°C) may yield the target compound.

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsYield
CyclizationCyanamide, POCl3\text{POCl}_3, 90–95°C70–85%
ChlorinationPCl5\text{PCl}_5, reflux80–90%
AminationNH₃ (aq), 120°C, 12h60–75%

Industrial and Agricultural Applications

Beyond pharmacology, 4-Chloro-6-methylquinazolin-2-amine holds potential in agrochemicals. Pyrimidine analogs, such as 2-amino-4-chloro-6-methylpyrimidine, are established nitrification inhibitors, slowing ammonium oxidation in soil . The quinazoline scaffold may offer similar utility, with enhanced stability under environmental conditions.

Challenges and Future Directions

The limited commercial availability of 4-Chloro-6-methylquinazolin-2-amine underscores the need for optimized synthetic routes and rigorous biological testing. Advances in green chemistry, such as solvent-free cyclization or catalytic amination, could enhance yield and sustainability. Furthermore, computational modeling (e.g., molecular docking) may elucidate its mechanism of action, guiding targeted drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator